molecular formula C17H17N3O3S B14988886 Propyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate

Propyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate

Cat. No.: B14988886
M. Wt: 343.4 g/mol
InChI Key: OJLJGLWAQVTEBG-UHFFFAOYSA-N
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Description

Propyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamide derivatives are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions can vary from mild to harsh, depending on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in synthetic chemistry or for specific applications in medicinal chemistry.

Scientific Research Applications

Propyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions, while the dihydropyrimidinone moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with cyano and ester groups, such as:

Uniqueness

Propyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

propyl 2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C17H17N3O3S/c1-3-8-23-14(21)10-24-17-19-15(13(9-18)16(22)20-17)12-6-4-11(2)5-7-12/h4-7H,3,8,10H2,1-2H3,(H,19,20,22)

InChI Key

OJLJGLWAQVTEBG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=C(C=C2)C

Origin of Product

United States

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